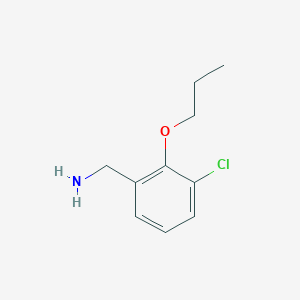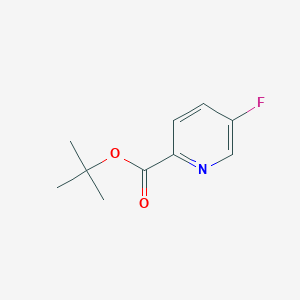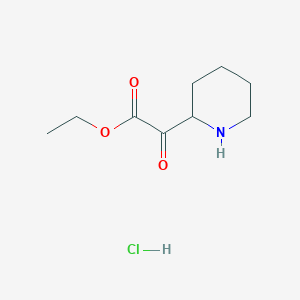
3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride
Übersicht
Beschreibung
3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride, also known as PDPH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PDPH is a heterocyclic compound that contains a pyridine ring, a pyrrolidine ring, and an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride is involved in the formation of novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These systems were synthesized through a one-pot condensation process. The structure of these compounds was confirmed using various spectroscopic methods, and their biological activities were predicted using PASS (Prediction of Activity Spectra for Substances) (Kharchenko et al., 2008).
Antimicrobial Activity
Compounds related to 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride, specifically new derivatives containing piperidine or pyrrolidine rings, have demonstrated significant antimicrobial activity. A detailed structure-activity study was performed to understand the antimicrobial effects of these compounds (Krolenko et al., 2016).
Synthesis and Characterization of Heterocyclic Derivatives
A variety of heterocyclic derivatives involving 1,2,4-oxadiazole rings have been synthesized and characterized. These compounds include both mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. Their structures were elucidated through spectral and analytical data, offering insights into their potential chemical properties and applications (El‐Sayed et al., 2008).
Synthesis and Optical Properties
Novel derivatives containing 3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride have been synthesized and their optical properties studied. These studies include the investigation of absorption and emission characteristics, providing valuable information for potential applications in optical and electronic devices (Ge et al., 2014).
Apoptosis Induction and Anticancer Activity
Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, and their molecular target has been identified as TIP47, an IGF II receptor binding protein. This discovery highlights the potential therapeutic applications of these compounds in cancer treatment (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9;/h1-2,4,6,9,13H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDBEVUKZBJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride | |
CAS RN |
1638612-44-8 | |
| Record name | Pyridine, 3-[5-(3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)



